molecular formula C13H22NO4PS B12060482 Fenamiphos-sulfoxide D3 (S-methyl D3)

Fenamiphos-sulfoxide D3 (S-methyl D3)

Cat. No.: B12060482
M. Wt: 322.38 g/mol
InChI Key: LUQMWGMGWJEGAT-VPYROQPTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fenamiphos-sulfoxide D3 (S-methyl D3) is a deuterated isotope analog of fenamiphos-sulfoxide (S-methyl), a derivative of the broad-spectrum, non-volatile organophosphate nematicide fenamiphos. In this compound, the S-methyl protons are replaced by deuterium . This modification is particularly useful in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fenamiphos-sulfoxide D3 (S-methyl D3) involves the deuteration of fenamiphos-sulfoxide (S-methyl). The process typically includes the replacement of hydrogen atoms with deuterium atoms in the S-methyl group. This can be achieved through various chemical reactions that introduce deuterium into the molecule .

Industrial Production Methods

Industrial production of Fenamiphos-sulfoxide D3 (S-methyl D3) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is often produced in specialized facilities equipped to handle isotope-labeled chemicals .

Chemical Reactions Analysis

Types of Reactions

Fenamiphos-sulfoxide D3 (S-methyl D3) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include fenamiphos-sulfone D3 (S-methyl D3) from oxidation and fenamiphos-sulfide D3 (S-methyl D3) from reduction .

Scientific Research Applications

Fenamiphos-sulfoxide D3 (S-methyl D3) has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fenamiphos-sulfoxide D3 (S-methyl D3) is unique due to its specific deuteration, which provides distinct advantages in mass spectrometry analysis. The presence of deuterium atoms allows for more accurate quantification and reduces matrix effects that can interfere with the analysis .

Properties

Molecular Formula

C13H22NO4PS

Molecular Weight

322.38 g/mol

IUPAC Name

N-[ethoxy-[3-methyl-4-(trideuteriomethylsulfinyl)phenoxy]phosphoryl]propan-2-amine

InChI

InChI=1S/C13H22NO4PS/c1-6-17-19(15,14-10(2)3)18-12-7-8-13(20(5)16)11(4)9-12/h7-10H,6H2,1-5H3,(H,14,15)/i5D3

InChI Key

LUQMWGMGWJEGAT-VPYROQPTSA-N

Isomeric SMILES

[2H]C([2H])([2H])S(=O)C1=C(C=C(C=C1)OP(=O)(NC(C)C)OCC)C

Canonical SMILES

CCOP(=O)(NC(C)C)OC1=CC(=C(C=C1)S(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.